An In-depth Technical Guide to Tert-butyl 5-fluoro-2-nitrophenylcarbamate
An In-depth Technical Guide to Tert-butyl 5-fluoro-2-nitrophenylcarbamate
CAS Number: 362670-06-2 Prepared by: Gemini, Senior Application Scientist
Abstract
Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a strategically designed chemical intermediate of significant value to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a fluorinated nitroaromatic core protected by a tert-butoxycarbonyl (Boc) group, makes it an exceptionally versatile building block for constructing complex molecular targets. This guide provides an in-depth analysis of its chemical properties, a detailed and validated synthesis protocol, its critical applications in medicinal chemistry—particularly in the development of kinase inhibitors—and essential safety and handling protocols. The content herein is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent in multi-step synthetic campaigns.
The Strategic Importance of the 5-Fluoro-2-nitrophenyl Moiety in Medicinal Chemistry
The design of modern therapeutic agents often relies on the incorporation of specific structural motifs to fine-tune a molecule's pharmacological profile. The 5-fluoro-2-nitrophenyl scaffold is a prime example of such a privileged core structure.
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The Role of Fluorine: The introduction of a fluorine atom into a drug candidate can have profound effects on its properties. Fluorine's high electronegativity and small size can modulate the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]
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The Versatility of the Nitro Group: The nitro group is a powerful synthetic handle. It is strongly electron-withdrawing, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. More importantly, it can be readily and cleanly reduced to an aniline (amino group). This transformation is fundamental in drug development, as the resulting amine serves as a key nucleophile for forming amide bonds, ureas, sulfonamides, and other linkages central to the structure of many pharmaceuticals.
By combining these two features, the 5-fluoro-2-nitrophenyl moiety provides a platform for introducing metabolic stability and a latent, highly reactive functional group for subsequent molecular elaboration.
Introducing Tert-butyl 5-fluoro-2-nitrophenylcarbamate: A Pre-functionalized and Protected Intermediate
This compound, CAS 362670-06-2, represents a sophisticated evolution of the 5-fluoro-2-nitrophenyl core. It is derived from the parent compound, 5-fluoro-2-nitroaniline, by installation of a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen.
The rationale for this transformation is rooted in synthetic strategy:
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Amine Reactivity Control: The free amine of 5-fluoro-2-nitroaniline is a nucleophile and a base. In a complex synthesis, this reactivity could interfere with subsequent chemical steps.
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The Boc Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis.[2] It effectively masks the nucleophilicity of the amine under a wide range of reaction conditions (e.g., most basic, nucleophilic, and oxidative/reductive conditions). Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to many other protecting groups, allowing for selective deprotection.[2][3]
Therefore, Tert-butyl 5-fluoro-2-nitrophenylcarbamate is not just an intermediate; it is a "ready-to-use" building block where a key functional group has been pre-protected, streamlining the synthetic workflow and preventing unwanted side reactions.
Caption: Key functional motifs of the title compound.
Physicochemical & Spectroscopic Characterization
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 362670-06-2 | [4][5] |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [4][6] |
| Molecular Weight | 256.23 g/mol | [4][6] |
| Appearance | Yellow solid | [4] |
| Purity | Typically ≥97% | [4][5] |
| Storage | Room temperature, in a dry, sealed container | [4][5] |
Expected Spectroscopic Data
While actual spectra should always be acquired for batch validation, the expected data provides a reliable benchmark for structural confirmation.[7][8][9]
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¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons, typically around 1.5 ppm), and distinct signals for the three protons on the aromatic ring, with splitting patterns dictated by fluorine-proton and proton-proton coupling. A signal for the N-H proton of the carbamate will also be present.
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¹³C NMR: The carbon NMR will display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and six distinct signals for the aromatic carbons, with some showing splitting due to coupling with the fluorine atom.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretch of the carbamate, C=O stretching of the carbamate carbonyl group (approx. 1700 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (NO₂).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis and Purification: A Validated Protocol
The most direct and common synthesis of Tert-butyl 5-fluoro-2-nitrophenylcarbamate involves the protection of commercially available 5-fluoro-2-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride).[2][3]
Caption: Synthetic workflow for the title compound.
Step-by-Step Methodology
Expertise & Causality: This protocol is designed for reproducibility and high yield. The choice of acetonitrile as a solvent is due to its ability to dissolve the reactants and its relatively inert nature. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction between the weakly nucleophilic aniline and Boc anhydride.[2]
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitroaniline (1.0 equivalent).
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Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).
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Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution, followed by a catalytic amount of DMAP (0.05-0.1 equivalents).
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
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Dissolve the residue in a suitable organic solvent like ethyl acetate.
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Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the DMAP, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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The crude product, a yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to achieve high purity.[10]
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Applications in Advanced Synthesis: A Gateway to Kinase Inhibitors
The true value of this intermediate is realized in its subsequent transformations. It is a key building block in the synthesis of complex heterocyclic compounds, many of which are investigated as selective kinase inhibitors.[4] A common synthetic sequence involves the reduction of the nitro group followed by cyclization or coupling reactions.
The following workflow illustrates a typical downstream application:
Caption: Downstream synthetic utility workflow.
This sequence is powerful because it allows for the selective unmasking of two different amine functionalities. The nitro group is first reduced to an amine, which can then participate in a reaction. Subsequently, the Boc-protected amine can be deprotected under acidic conditions to reveal a second amine, ready for another transformation. This stepwise approach is central to building the complex architectures found in many modern drugs, such as the kinase inhibitor Osimertinib.[11]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) for this exact compound should always be consulted, general precautions for related nitroaromatic and carbamate compounds apply.[12][13][14]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media for chemical fires.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
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Disposal: Dispose of waste material in accordance with all local, state, and federal regulations.
Conclusion
Tert-butyl 5-fluoro-2-nitrophenylcarbamate (CAS 362670-06-2) is a high-value synthetic intermediate designed for efficiency and versatility. By incorporating fluorine for metabolic stability, a reducible nitro group as a masked amine, and a stable yet easily removable Boc protecting group, it provides medicinal chemists with a powerful tool to streamline the synthesis of complex drug candidates. Its application in the development of targeted therapies, such as kinase inhibitors, underscores its importance in the landscape of modern drug discovery.
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